Longer Receptor Residence Time Compared to Maraviroc: 2-Fold Slower Dissociation Half-Life
Vicriviroc demonstrates a significantly slower dissociation rate from CCR5 compared to Maraviroc, the only FDA-approved CCR5 antagonist. This results in a longer receptor residence time, a pharmacodynamic parameter linked to prolonged antiviral effect [1]. Specifically, Vicriviroc exhibits a dissociation half-life (t1/2) of 12 ± 1.2 hours, which is approximately 2-fold longer than Maraviroc's t1/2 of 7.5 ± 0.7 hours, even though Maraviroc has a slightly higher binding affinity (Kd) [1]. This increased binding persistence may provide a pharmacodynamic advantage in maintaining adequate receptor occupancy [1].
| Evidence Dimension | CCR5 receptor dissociation half-life (t1/2) |
|---|---|
| Target Compound Data | 12 ± 1.2 hours |
| Comparator Or Baseline | Maraviroc: 7.5 ± 0.7 hours |
| Quantified Difference | ~2-fold slower dissociation |
| Conditions | Binding analyses with [3H]vicriviroc and [3H]maraviroc at ambient temperature using HTS-CCR5 membranes |
Why This Matters
Longer receptor residence time can translate to more sustained target engagement, potentially allowing for lower dosing frequency or improved efficacy in vivo.
- [1] Gonsiorek W, Strizki JM, Hesk D, Lundell D, Hipkin RW. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. Presented at: 46th Annual ICAAC Interscience Conference on Antimicrobial Agents and Chemotherapy; Sept 27-30, 2006; San Francisco, CA. View Source
